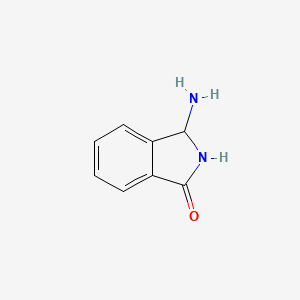

3-Aminoisoindolin-1-one

Descripción

Overview of the Isoindolinone Core Structure in Chemical and Biological Contexts

The isoindolinone framework, a heterocyclic compound featuring a fused benzene and γ-lactam ring, is a significant scaffold in the fields of chemistry and biology. researchgate.netnih.gov This core structure is present in a multitude of natural products and synthetically developed molecules that exhibit a wide array of biological activities. nih.govrsc.org The versatility of the isoindolinone ring system has made it a privileged structure in medicinal chemistry, attracting considerable attention for its therapeutic potential. researchgate.netnih.gov

The biological relevance of the isoindolinone core is extensive, with derivatives demonstrating a broad spectrum of pharmacological effects. These include applications as antihypertensive, antipsychotic, anti-inflammatory, and anesthetic agents. researchgate.net Furthermore, compounds containing the isoindolinone moiety have been investigated for their antiviral, anticancer, antimicrobial, and anxiolytic properties. researchgate.netresearchgate.net The diverse bioactivity is attributed to the ability of the isoindolinone scaffold to interact with various biological targets, such as enzymes and receptors. nih.govontosight.ai

In nature, the isoindolinone skeleton is found in various complex molecules. nih.gov Notable examples include the alkaloid (+)-lennoxamine and the immunosuppressant stachybotrylactam. nih.govacs.org The presence of this structural motif in clinically approved drugs further underscores its importance. For instance, Lenalidomide, a derivative of thalidomide, features the isoindolin-1-one core and is used in the treatment of multiple myeloma. mdpi.com Chlortalidone, another isoindolinone-containing drug, is utilized as an antihypertensive diuretic. nih.gov The following table highlights some key examples of pharmaceuticals and natural products containing the isoindolinone core.

| Compound Name | Class | Notable Application/Activity |

| Lenalidomide | Pharmaceutical | Multiple Myeloma Treatment. mdpi.com |

| Chlortalidone | Pharmaceutical | Antihypertensive. nih.gov |

| Pazinaclone | Pharmaceutical | Anxiolytic. acs.org |

| (+)-Lennoxamine | Natural Product | Alkaloid. acs.org |

| Stachybotrylactam | Natural Product | Immunosuppressant. nih.gov |

| Corollosporine | Natural Product | Antibacterial. nih.gov |

Significance of 3-Aminoisoindolin-1-one within Heterocyclic Chemistry

Within the broader class of isoindolinones, this compound and its derivatives hold particular importance in heterocyclic chemistry due to their synthetic utility and inherent reactivity. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental in organic chemistry and drug discovery. uobabylon.edu.iqgla.ac.uk The this compound scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. acs.org

The synthesis of this compound derivatives has been achieved through various methodologies. One common approach involves the reaction of 2-formylbenzonitriles with primary amines. rsc.org This reaction proceeds through a cascade of steps, including the formation of a hemiaminal, followed by a base-catalyzed heterocyclization and an aza-Mannich reaction. rsc.org Another method describes the synthesis from 2-cyanobenzaldehyde and 2-nitroaniline derivatives via a nucleophilic addition followed by cyclization and rearrangement. acs.org More recent research has explored electrochemical methods for the synthesis of N-aryl substituted isoindolinones from 2-formyl benzonitrile and anilines. semanticscholar.org An electroreductive approach has also been developed for the divergent synthesis of 3-iminoisoindolin-1-ones and 3-aminoisoindolin-1-ones from N-cyano-2-halobenzamides, where the choice of anode material determines the final product. researchgate.net

The reactivity of the this compound core allows for further functionalization, making it a valuable intermediate. The amino group at the 3-position can be readily substituted, enabling the creation of a diverse library of compounds for biological screening. rsc.org This position is often a key site for introducing substituents that can modulate the pharmacological properties of the final molecule. acs.org The development of asymmetric synthetic routes to chiral 3-amino-substituted isoindolinones is an area of active research, as the stereochemistry at this position can be crucial for biological activity. rsc.org

Research Landscape and Emerging Trends for this compound

The research landscape for this compound and its derivatives is dynamic, with emerging trends focused on the development of novel synthetic methods and the exploration of new therapeutic applications. apo-tokyo.orgbspublications.com A significant trend is the pursuit of more efficient and environmentally friendly synthetic protocols, including transition-metal-free and electrochemical approaches. rsc.orgresearchgate.net These methods aim to improve yields, reduce waste, and allow for greater structural diversity in the synthesized compounds.

In the realm of medicinal chemistry, there is a growing interest in the application of this compound derivatives as inhibitors of specific biological targets. For example, isoindolinone-based compounds have been developed as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Another area of investigation is their potential as glucosylceramide synthase (GCS) inhibitors, with research focused on fine-tuning the core structure to improve potency and pharmacokinetic properties. nih.gov

The late-stage functionalization of the isoindolinone scaffold is another key trend, allowing for the rapid diversification of lead compounds to optimize their biological activity. rsc.org This strategy facilitates the exploration of the structure-activity relationship (SAR) and the development of molecules with improved drug-like properties. The use of computational methods, such as DFT calculations, is also becoming more prevalent in understanding reaction mechanisms and guiding the design of new synthetic routes and novel compounds. semanticscholar.org The continuous evolution of synthetic strategies and the expanding exploration of their biological potential suggest that this compound will remain a valuable scaffold in chemical and pharmaceutical research. apo-tokyo.orgresearchgate.netscispace.com

Propiedades

IUPAC Name |

3-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJFMACICVAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyanobenzaldehyde + 7a | Et₃N | DMF | 80 | 85 | |

| 2-Cyanobenzaldehyde + 7b | NaHCO₃ | THF | 60 | 62 |

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Answer:

Characterization requires a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, isoindolinone protons resonate at δ 4.5–5.0 ppm .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₈H₇N₃O: m/z 162.0662).

- Infrared spectroscopy (IR) : Stretching frequencies for NH₂ (3350 cm⁻¹) and carbonyl (1680 cm⁻¹) confirm functional groups.

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can mechanistic studies elucidate the cyclization pathway of this compound formation?

Answer:

Mechanistic insights are derived from kinetic and isotopic labeling experiments:

- Kinetic profiling : Monitoring intermediate formation via HPLC reveals rate-determining steps (e.g., cyclization vs. nucleophilic attack) .

- Isotopic labeling : ¹⁵N-labeled aniline derivatives track nitrogen migration during cyclization.

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to validate proposed pathways .

Advanced: What methodologies address contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from variability in assay conditions or compound purity. Resolution strategies include:

- Systematic review : Follow Cochrane guidelines to aggregate data, assess bias, and perform meta-analysis .

- Standardized protocols : Reproduce studies using identical cell lines (e.g., HEK293 vs. HeLa), concentrations, and controls.

- Purity validation : Re-characterize compounds via HPLC and elemental analysis to exclude impurities as confounding factors .

Advanced: How can computational tools predict the reactivity and electronic properties of this compound?

Answer:

Computational approaches include:

- Frontier Molecular Orbital (FMO) analysis : Predicts nucleophilic/electrophilic sites using HOMO-LUMO gaps.

- Molecular Dynamics (MD) simulations : Models solvent effects on reaction kinetics.

- Docking studies : Screens binding affinities for target proteins (e.g., kinases) to prioritize synthetic targets .

Advanced: What in vitro/in vivo models are suitable for evaluating the pharmacological potential of this compound derivatives?

Answer:

- In vitro :

- In vivo :

Methodological: How should researchers design experiments to ensure reproducibility of this compound studies?

Answer:

Adhere to guidelines from the Beilstein Journal of Organic Chemistry:

- Detailed experimental sections : Specify stoichiometry, solvent grades, and equipment (e.g., microwave reactor settings).

- Supporting information : Provide NMR spectra, chromatograms, and crystallographic data .

- Ethical reporting : Disclose conflicts of interest and funding sources .

Methodological: What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.